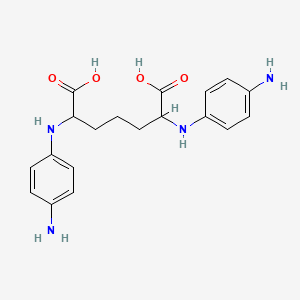
2,6-Bis(4-aminoanilino)heptanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(4-aminoanilino)heptanedioic acid is an organic compound with the molecular formula C19H24N4O4. This compound is characterized by the presence of two aminoaniline groups attached to a heptanedioic acid backbone.
Vorbereitungsmethoden
The synthesis of 2,6-Bis(4-aminoanilino)heptanedioic acid typically involves the reaction of heptanedioic acid with 4-aminoaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
2,6-Bis(4-aminoanilino)heptanedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the amino groups to amine groups.
Substitution: The amino groups can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like acyl chlorides.
Wissenschaftliche Forschungsanwendungen
2,6-Bis(4-aminoanilino)heptanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein modifications.
Medicine: Research into its potential therapeutic applications, such as in drug development, is ongoing.
Industry: It is used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 2,6-Bis(4-aminoanilino)heptanedioic acid involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with various biomolecules, influencing their structure and function. This compound can also participate in redox reactions, affecting cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
2,6-Bis(4-aminoanilino)heptanedioic acid can be compared with other similar compounds such as:
Heptanedioic acid: The parent compound, which lacks the aminoaniline groups.
4-Aminoaniline: A simpler compound with only one amino group.
2,6-Diaminoheptanedioic acid: A similar compound with amino groups at different positions. The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications.
Eigenschaften
CAS-Nummer |
917951-13-4 |
|---|---|
Molekularformel |
C19H24N4O4 |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
2,6-bis(4-aminoanilino)heptanedioic acid |
InChI |
InChI=1S/C19H24N4O4/c20-12-4-8-14(9-5-12)22-16(18(24)25)2-1-3-17(19(26)27)23-15-10-6-13(21)7-11-15/h4-11,16-17,22-23H,1-3,20-21H2,(H,24,25)(H,26,27) |
InChI-Schlüssel |
WZEPCRQADLXVMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)NC(CCCC(C(=O)O)NC2=CC=C(C=C2)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


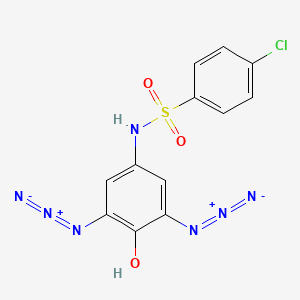
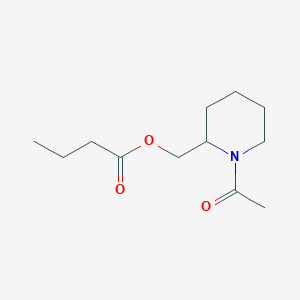
![2-Amino-6-(4-fluoro-3-methylphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12601307.png)
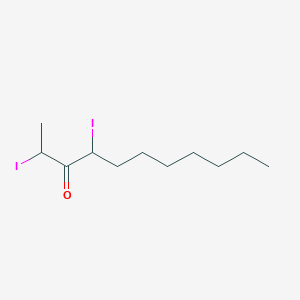
![2,5-Diazaspiro[3.4]octane, 5-methyl-2-(3-pyridinyl)-](/img/structure/B12601310.png)
![3-(4-Methylphenyl)-5-[2-(oxiran-2-yl)ethenyl]-1,2-oxazole](/img/structure/B12601316.png)
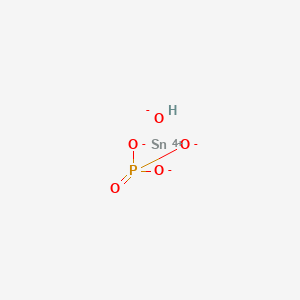
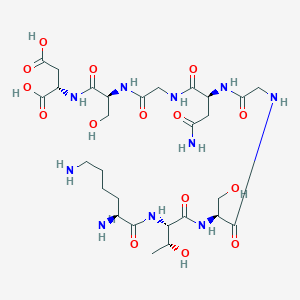


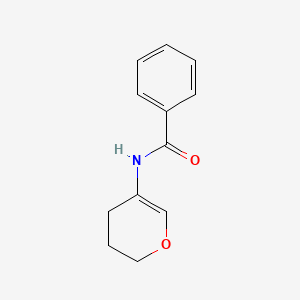
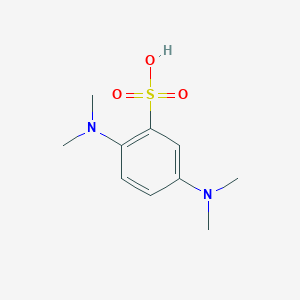

![3-tert-Butyl 3',5-dimethyl 2'-amino-5'-hydroxy[1,1'-biphenyl]-3,3',5-tricarboxylate](/img/structure/B12601365.png)
